9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a pyridinyl group, and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the ethoxyphenyl and pyridinyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with different functional groups, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide include other purine derivatives and compounds with similar structural features, such as:
- 9-(2-methoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide
- 9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide
- 9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-sulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a range of chemical modifications, making it a versatile compound for research and industrial purposes.
Biological Activity
The compound 9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide , with the CAS number 941974-03-4 , is a member of the purine derivatives family. This article provides a comprehensive overview of its biological activity, including its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C19H16N6O3 |
Molecular Weight | 376.3687 g/mol |
SMILES | CCOc1ccccc1n1c(=O)[nH]c2c1nc(nc2C(=O)N)c1ccncc1 |
IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent . A notable investigation focused on its antiproliferative effects against various human cancer cell lines. For example, derivatives of purine compounds similar to 9-(2-ethoxyphenyl)-8-oxo have demonstrated significant activity against lung cancer cell lines, with IC50 values indicating potent inhibition of cell growth. The most effective derivatives exhibited IC50 values as low as 2.80 μM against A549 cells while showing minimal toxicity to normal cells (IC50 > 300 μM) .
The mechanism of action appears to involve the induction of apoptosis through intrinsic pathways and the inhibition of cancer cell migration and colony formation . This suggests that compounds like 9-(2-ethoxyphenyl)-8-oxo could serve as templates for developing selective anticancer therapies.
Structure-Activity Relationship (SAR)
The biological activity of purine derivatives is often influenced by their structural features. In the case of 9-(2-ethoxyphenyl)-8-oxo, modifications at positions 8 and 9 of the purine core have been shown to significantly affect potency and selectivity. For instance, the introduction of different substituents at these positions can enhance binding affinity to target enzymes involved in cancer progression .
Study on Apoptosis Induction
A study investigating the apoptotic effects of similar purine derivatives revealed that specific modifications could enhance pro-apoptotic activity. The research indicated that compounds with a carboxamide group at position 6 and various aromatic substitutions at position 9 exhibited increased apoptosis in cancer cells, correlating with enhanced anticancer activity .
In Vivo Studies
In vivo studies using animal models have also been conducted to assess the therapeutic potential of related compounds. These studies showed promising results in tumor reduction and improved survival rates among treated subjects compared to control groups, further validating the anticancer potential of this class of compounds .
Properties
IUPAC Name |
9-(2-ethoxyphenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3/c1-2-28-13-6-4-3-5-12(13)25-18-15(23-19(25)27)14(16(20)26)22-17(24-18)11-7-9-21-10-8-11/h3-10H,2H2,1H3,(H2,20,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRYCSYFFYQXQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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